Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a nitro group, an ethyl ester, and a 3,4-dimethoxybenzamido group
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is the tubulin protein . Tubulin is a crucial protein in cells that forms microtubules, which are necessary for maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division .
Mode of Action
This compound: interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization by This compound affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and induce apoptosis, a form of programmed cell death .
Result of Action
The result of the action of This compound at the molecular and cellular level is the induction of apoptosis, or programmed cell death . This is achieved through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of thiophene to introduce the nitro group. This is followed by the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst. The final step involves the amidation reaction where 3,4-dimethoxybenzoyl chloride reacts with the amino group on the thiophene ring under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: Ethyl 2-(3,4-dimethoxybenzamido)-5-aminothiophene-3-carboxylate.
Substitution: Various substituted benzamido derivatives.
Hydrolysis: 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-difluorobenzamido)-4-methylthiazole-5-carboxylate: Similar structure but with different substituents on the benzene ring and a thiazole ring instead of thiophene.
3,4-Diaminobenzoyl derivatives: These compounds share the benzamido group but differ in the rest of the structure.
Uniqueness
Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and methoxy groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S/c1-4-25-16(20)10-8-13(18(21)22)26-15(10)17-14(19)9-5-6-11(23-2)12(7-9)24-3/h5-8H,4H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZGOYLKVOJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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